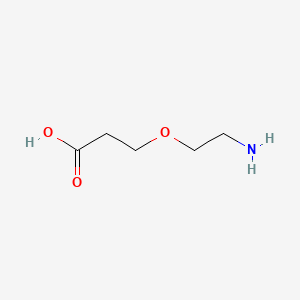

3-(2-Aminoethoxy)propanoic acid

Descripción general

Descripción

3-(2-Aminoethoxy)propanoic acid is a compound that interacts reversibly with mammalian cells . This compound binds to the cell membrane and interferes with the signal transduction pathway of G protein-coupled receptors .

Molecular Structure Analysis

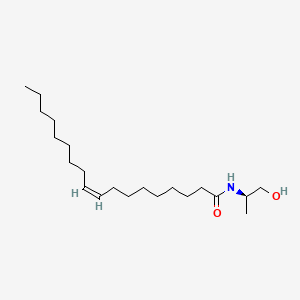

The molecular formula of 3-(2-Aminoethoxy)propanoic acid is C5H11NO3 . Its average mass is 133.146 Da and its monoisotopic mass is 133.073898 Da .Physical And Chemical Properties Analysis

The boiling point of 3-(2-Aminoethoxy)propanoic acid is predicted to be 331.5±27.0 °C and its density is predicted to be 1.142±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- 3-(2-Aminoethoxy)propanoic acid and similar compounds have been studied for their roles in chemical synthesis processes. For example, the development of improved synthesis methods for racemic 2-amino-3-(heteroaryl)propanoic acids, which include variations of the core structure of 3-(2-Aminoethoxy)propanoic acid, demonstrates the compound's relevance in chemical synthesis (Kitagawa et al., 2004).

Application in Material Science

- The compound has been explored in the context of material science, particularly in the development of water-soluble resins. A study focusing on the synthesis and properties of water-soluble resins that include tertiary amine oxide side substituents, derived from compounds like 3-(dimethylamino)propanoic acid, highlights its potential in creating innovative materials (An et al., 2015).

Biomedical Research

- In biomedical research, derivatives of 3-(2-Aminoethoxy)propanoic acid are examined for various health-related applications. For instance, the enzymatic preparation of (S)-amino acids from racemic amino acids, using (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid as a key intermediate, demonstrates its role in drug synthesis and development (Chen et al., 2011).

Corrosion Inhibition

- Studies have also explored the use of derivatives of 3-(2-Aminoethoxy)propanoic acid in corrosion inhibition. For example, amino acid-based corrosion inhibitors, such as 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate, have been synthesized and characterized for their efficiency in protecting metals (Srivastava et al., 2017).

Conformational Studies in Chemistry

- The compound has been utilized in conformational studies in chemistry, particularly in the synthesis and conformational studies of dipeptides constrained by disubstituted 3-(aminoethoxy)propionic acid linkers. These studies help in understanding the structural aspects of peptides and their mimics (Reddy et al., 2004).

Catalytic Applications

- The amino-grafted metallosilicate MCM-41 materials, using derivatives of 3-(2-Aminoethoxy)propanoic acid, are being investigated for their catalytic properties in eco-friendly processes (Blasco-Jiménez et al., 2010).

Analytical and Quality Control in Pharmaceutical Research

- The compound and its derivatives are used in analytical and quality control methods in pharmaceutical research, emphasizing their importance in ensuring the quality of active pharmaceutical ingredients (Zubkov et al., 2016).

Safety and Hazards

3-(2-Aminoethoxy)propanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary target of 3-(2-Aminoethoxy)propanoic acid, also known as Amino-PEG2-acid, is the E3 ubiquitin ligase . This enzyme plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .

Mode of Action

3-(2-Aminoethoxy)propanoic acid operates as a linker in the formation of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The compound facilitates the interaction between these two entities, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The action of 3-(2-Aminoethoxy)propanoic acid primarily affects the ubiquitin-proteasome system . By facilitating the degradation of specific proteins, it can influence various biochemical pathways depending on the identity of the target protein .

Result of Action

The action of 3-(2-Aminoethoxy)propanoic acid results in the selective degradation of target proteins . This can have various molecular and cellular effects depending on the function of the degraded protein .

Propiedades

IUPAC Name |

3-(2-aminoethoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c6-2-4-9-3-1-5(7)8/h1-4,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQVVSMJNBNDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethoxy)propanoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

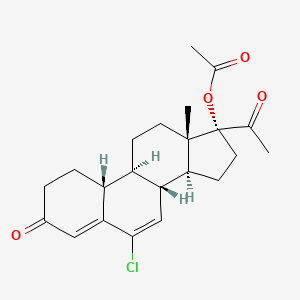

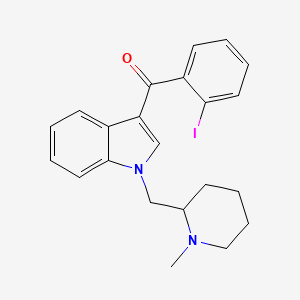

![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)